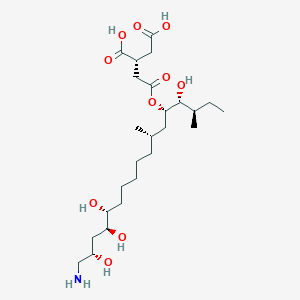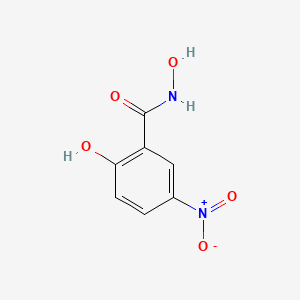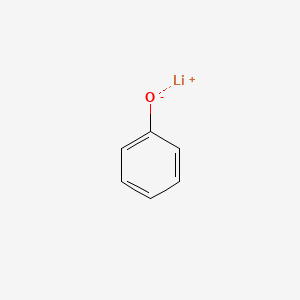
Lithium phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium phenoxide is a chemical compound that is used in various scientific research applications. It is a white, crystalline solid that is soluble in polar solvents such as water and ethanol. The compound is formed by the reaction of lithium hydroxide with phenol. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool in many laboratory experiments.
Scientific Research Applications
Catalytic Applications
- Ortho-Ethynylation of Phenols : Lithium phenoxide is instrumental in catalyzing the ortho-ethynylation of phenols, as demonstrated by the use of GaCl3 and this compound in producing ortho-ethynylated products from various substituted phenols. The lithium salt is crucial for the catalysis in this reaction (Kobayashi, Arisawa, & Yamaguchi, 2002).
Chemical Synthesis
- Synthesis and Characterization of Bulky Phenols : this compound plays a role in the synthesis and characterization of bulky phenols and their derivatives. It is used in the reaction of aryllithium reagents with nitrobenzene, leading to the formation of terphenols and their lithium or sodium salts (Stanciu et al., 2003).
Polymerization Processes
- Anionic Polymerization : this compound has been identified as an effective ligand in anionic polymerization processes. It enhances the stability of n-BuLi against THF and has both promoting and inhibiting effects on the polymerization of various monomers (Chen et al., 2014).
Material Science
- Electron Injection Materials in OLEDs : this compound complexes have been synthesized and used as electron injection layers in organic light-emitting diodes (OLEDs), offering high efficiencies and low driving voltages compared to traditional materials (Pu et al., 2009).
Chemical Structure Analysis
- Structure Determination of Lithium Phenolates : The method of continuous variation, in conjunction with (6)Li NMR spectroscopy, has been employed to characterize lithium phenolates solvated by different solvents. This method helps in understanding the aggregation and interaction of lithium phenolates in various chemical environments (De Vries et al., 2009).
Mechanistic Studies
- Investigation of Reaction Mechanisms : Studies have focused on the mechanisms of carboxylations of lithium phenoxides, providing insights into reactions with carbon dioxide and yielding important information on the Kolbe-Schmitt reaction mechanism (Marković, Marković, & Begovic, 2006).
Environmental and Health Applications
- Neuroprotective Activity Against Lithium Toxicity : Research has been conducted on the neuroprotective activity of grape seed and skin extract against lithium toxicity, demonstrating the potential of natural extracts in mitigating the adverse effects of lithium exposure (Mezni et al., 2017).
Mechanism of Action
Target of Action
Lithium Phenoxide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK-3β) . GSK-3β is known to play a crucial role in various cellular processes, including the regulation of gene transcription and synaptic plasticity .
Mode of Action
This compound exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, it has been shown to inhibit the activity of GSK-3β, a key enzyme in several cellular processes . This inhibition is thought to occur through competition with magnesium ions, which are necessary for the activation of GSK-3β .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the dopamine pathway, where lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Another pathway affected by lithium is the glutamate pathway. Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
Lithium compounds are generally known to be absorbed rapidly and almost completely after oral administration . The half-life of lithium in the human body is approximately 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects, potentially slowing down the progression of neurodegenerative diseases . It also has effects on neurotransmission, affecting both excitatory and inhibitory neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of lithium in the environment can affect its bioavailability and toxicity . Furthermore, the pH of the environment can influence the absorption and distribution of lithium in the body . Therefore, careful consideration of these factors is crucial when using this compound.
Biochemical Analysis
Biochemical Properties
Lithium phenoxide plays a significant role in biochemical reactions, particularly in the Kolbe-Schmitt reaction, where it is used to synthesize salicylic acid . In this reaction, this compound interacts with carbon dioxide to form salicylic acid, a precursor for aspirin. The compound also interacts with various enzymes and proteins, influencing their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of glycogen synthase kinase-3 (GSK-3), a key enzyme in cell signaling pathways . By inhibiting GSK-3, this compound can alter gene expression and promote neuroprotective effects. Additionally, this compound has been shown to affect the inositol signaling pathway, which is crucial for cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, in the Kolbe-Schmitt reaction, this compound binds to carbon dioxide, facilitating its conversion to salicylic acid . Additionally, this compound can inhibit the activity of GSK-3 by binding to its active site, thereby modulating downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, promoting cell survival and function . At high doses, the compound can exhibit toxic effects, leading to adverse outcomes such as cell death and impaired cellular function . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, beyond which toxic effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways influenced by this compound is the inositol signaling pathway, where it inhibits the activity of inositol monophosphatase, leading to altered levels of inositol phosphates . This inhibition affects various cellular processes, including cell signaling and metabolism. Additionally, this compound can modulate the activity of enzymes involved in glucose metabolism, further influencing cellular metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via sodium myo-inositol transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by its interaction with binding proteins that regulate its transport and storage .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments. For instance, this compound can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors . Additionally, its localization to mitochondria can affect cellular metabolism and energy production .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Lithium phenoxide can be achieved through the reaction of phenol with Lithium metal in anhydrous conditions.", "Starting Materials": ["Phenol", "Lithium metal", "Anhydrous solvent (such as diethyl ether or tetrahydrofuran)"], "Reaction": [ "Dissolve Lithium metal in anhydrous solvent under inert atmosphere", "Add phenol dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to quench the reaction", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Lithium phenoxide as a white solid" ] } | |
CAS RN |
555-24-8 |
Molecular Formula |
C6H6LiO |
Molecular Weight |
101.1 g/mol |
IUPAC Name |
lithium;phenoxide |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI Key |
WAVGXIXQMBSEMK-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC=C(C=C1)[O-] |
Canonical SMILES |
[Li].C1=CC=C(C=C1)O |
Other CAS RN |
555-24-8 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






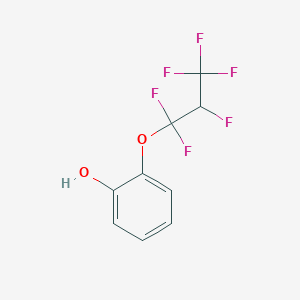
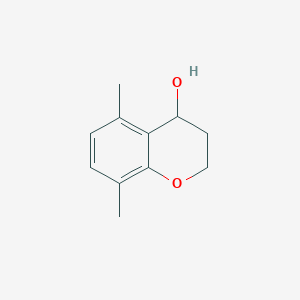
![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
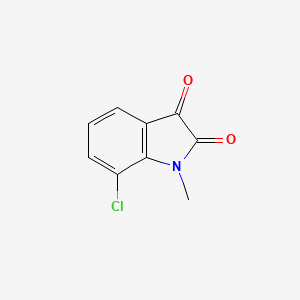


![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
